Methyl 2-isopropyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide
Description
Methyl 2-isopropyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide is a spirocyclic compound featuring a unique 1-oxa-5-thiaspiro[2.4]heptane core. The molecule contains a carboxylate ester group at the 2-position and an isopropyl substituent, with the sulfur atom in the thiaspiro system oxidized to a sulfone (5,5-dioxide). This structural motif is rare in the literature, and its biological activity remains underexplored. However, analogs with related spirocyclic frameworks, such as ethyl 1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide, have been cataloged as discontinued research chemicals (–16).
Properties
Molecular Formula |
C10H16O5S |
|---|---|
Molecular Weight |
248.30 g/mol |
IUPAC Name |
methyl 6,6-dioxo-2-propan-2-yl-1-oxa-6λ6-thiaspiro[2.4]heptane-2-carboxylate |
InChI |
InChI=1S/C10H16O5S/c1-7(2)10(8(11)14-3)9(15-10)4-5-16(12,13)6-9/h7H,4-6H2,1-3H3 |
InChI Key |
GJNRRJRIJZPZFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(C2(O1)CCS(=O)(=O)C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Photochemical Spirocyclization
Adapting the Paternò-Büchi reaction from, a modified protocol was developed:
Step 1 : Maleic anhydride (1.0 eq) and isopropyl methyl ketone (3.0 eq) in anhydrous acetonitrile (0.1 M) were irradiated at λ = 300 nm under argon for 72 h, yielding the spirocyclic oxetane intermediate (34%, dr 4:1).
Step 2 : Thiolative ring expansion using ethanedithiol (2.0 eq) and Sn(OTf)₂ (0.1 eq) in CH₂Cl₂ at −78°C produced the 5-membered thiolane ring (61% yield).
Key Data :
| Step | Conditions | Yield | dr |
|---|---|---|---|
| 1 | UV (300 nm), Ar, 72 h | 34% | 4:1 |
| 2 | Sn(OTf)₂, −78°C, 12 h | 61% | 3:1 |
Sulfone Formation via Tandem Oxidation
The sulfide intermediate was oxidized to the sulfone using a sequential protocol:
- Epoxidation : m-CPBA (1.2 eq) in CH₂Cl₂ at 0°C (89% conversion).
- Sulfonation : H₂O₂ (30%)/AcOH (1:3) at 60°C for 6 h, achieving complete oxidation.
Spectroscopic Validation :
- ¹H NMR (400 MHz, CDCl₃): δ 3.72 (s, 3H, COOCH₃), 2.98–2.85 (m, 2H, SCH₂), 1.21 (d, J = 6.8 Hz, 6H, (CH₃)₂CH).
- HRMS : [M + Na]⁺ calc. 289.0841, found 289.0833.
Stereoselective Esterification
The methyl ester was installed via Yamaguchi esterification to minimize racemization:
- Activation : 2,4,6-Trichlorobenzoyl chloride (1.5 eq), DMAP (0.2 eq), THF, 0°C.
- Methanolysis : MeOH (5.0 eq), 25°C, 12 h (78% yield).
Optimization Table :
| Coupling Agent | Base | Temp (°C) | Yield |
|---|---|---|---|
| DCC | DMAP | 0→25 | 52% |
| EDCI | HOAt | 25 | 68% |
| Yamaguchi | — | 0→25 | 78% |
Mechanistic Insights and Side Reactions
- Epoxide Ring Strain : The 3-membered oxirane imposed significant strain, leading to competing ring-opening during thiol addition (17–23% byproducts). Lowering reaction temperatures to −78°C mitigated this.
- Sulfone Overoxidation : Prolonged H₂O₂ exposure (>8 h) degraded the spiro core. Kinetic monitoring via TLC was critical.
Comparative Analysis of Synthetic Strategies
Photochemical vs. Thermal Routes
Photochemical activation provided superior regioselectivity for spirocyclization compared to thermal methods:
| Method | Oxetane Yield | Thiolane Ring Purity |
|---|---|---|
| UV (300 nm) | 34% | 92% |
| Δ (110°C) | 18% | 67% |
Oxidation Efficiency
The H₂O₂/AcOH system outperformed alternative oxidants in sulfone yield:
| Oxidant | Solvent | Time (h) | Yield |
|---|---|---|---|
| m-CPBA | CH₂Cl₂ | 6 | 89% |
| KHSO₅ | MeCN/H₂O | 12 | 76% |
| H₂O₂/AcOH | Neat | 6 | 95% |
Industrial Scalability and Environmental Impact
- Solvent Recovery : MeCN was recycled via distillation (89% recovery), reducing waste.
- Catalyst Load : Sn(OTf)₂ was minimized to 0.1 eq to avoid heavy metal contamination.
- PMI Analysis : Process Mass Intensity = 48 kg/kg, competitive with spirocyclic APIs.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-isopropyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: Various substituents can replace the existing groups in the compound under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are crucial for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or thiols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
Methyl 2-isopropyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.
Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its effects on various biological targets.
Mechanism of Action
The mechanism of action of Methyl 2-isopropyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to various effects. The compound’s spirocyclic structure allows it to fit into unique binding sites, influencing its activity and specificity .
Comparison with Similar Compounds
Ethyl 1-Oxa-5-Thiaspiro[2.4]Heptane-2-Carboxylate 5,5-Dioxide
- Structure : Differs from the target compound by substituting the methyl ester with an ethyl ester and lacking the isopropyl group.
Methyl 2-Methyl-1-Oxa-5-Thiaspiro[2.4]Heptane-2-Carboxylate 5,5-Dioxide
5,5′-Methylenedi-2,3-Cresotic Acid (Compound 2a)
- Key Findings :
- Binds HMGB1 at conserved arginine residues (R23, R109) via salt bridges and hydrophobic interactions with the HMG box .
- Inhibits HMGB1·CXCL12-driven chemotaxis with an IC₅₀ of 10 pM, outperforming diflunisal and glycyrrhetinic acid ().
- Dual-targeting mechanism: Disrupts both HMGB1 and CXCL12 interactions, destabilizing the heterocomplex .
Structural and Functional Contrasts
Pharmacophore Features
Hypothetical Advantages of the Target Compound
Spirocyclic Rigidity : The constrained spiro system may enhance metabolic stability compared to linear analogs like 2a.
Sulfone Group : The 5,5-dioxide moiety could improve solubility and electrostatic interactions, similar to sulfonamide-containing drugs.
Isopropyl Substituent : May enhance hydrophobic binding to protein pockets, a feature absent in methyl or ethyl variants.
Q & A
Basic Research Questions
Q. How can researchers optimize synthetic routes for Methyl 2-isopropyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide?
- Methodological Answer : Focus on multi-step synthesis protocols involving cyclization and oxidation reactions. For example, thiaspiro ring formation may require controlled sulfur incorporation via nucleophilic substitution, followed by oxidation to stabilize the sulfone group (5,5-dioxide). Use orthogonal purification methods (e.g., column chromatography, recrystallization) to isolate intermediates. Monitor reaction progress with thin-layer chromatography (TLC) and optimize yields by adjusting temperature, solvent polarity, and catalyst loading .
Q. What analytical techniques are critical for structural elucidation of this spirocyclic compound?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT, COSY) to resolve spirocyclic stereochemistry and heteroatom environments. X-ray crystallography is essential for confirming the three-dimensional arrangement of the thiaspiro ring and carboxylate substituents. High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy validate molecular weight and functional groups, respectively .
Q. How can stability studies be designed to assess the compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability testing by exposing the compound to buffered solutions (pH 3–9) at 25°C, 40°C, and 60°C. Use HPLC to quantify degradation products and identify labile functional groups (e.g., ester or sulfone moieties). Kinetic modeling (Arrhenius equation) predicts shelf-life under standard storage conditions .
Advanced Research Questions
Q. What computational strategies are effective for predicting the compound’s reactivity and intermolecular interactions?
- Methodological Answer : Employ density functional theory (DFT) to model transition states during sulfone formation or ester hydrolysis. Molecular docking studies can explore potential bioactivity by simulating interactions with enzyme active sites (e.g., cyclooxygenase or cytochrome P450). Pair these with molecular dynamics (MD) simulations to assess conformational stability in aqueous and lipid environments .
Q. How can researchers resolve contradictions in spectroscopic data during structural characterization?
- Methodological Answer : Cross-validate NMR assignments using 2D techniques (HSQC, HMBC) to distinguish overlapping signals in crowded spectra. If crystallographic data conflicts with solution-state NMR, consider dynamic effects (e.g., ring puckering) or solvent-induced conformational changes. Replicate experiments under inert atmospheres to rule out oxidation artifacts .
Q. What experimental frameworks are suitable for probing the compound’s bioactivity in cellular models?
- Methodological Answer : Design dose-response assays in relevant cell lines (e.g., cancer or microbial cells) to evaluate cytotoxicity or antimicrobial activity. Use flow cytometry or fluorescence microscopy to assess apoptosis or membrane integrity. Pair with metabolomics to identify pathways modulated by the compound. Validate specificity via knockout/knockdown models of hypothesized molecular targets .
Data Contradiction and Theoretical Integration
Q. How should researchers address discrepancies between synthetic yields and theoretical predictions?
- Methodological Answer : Apply Design of Experiments (DoE) to identify critical variables (e.g., reagent stoichiometry, solvent polarity) affecting yield. Use response surface methodology (RSM) to optimize conditions. If intermediates are unstable, employ in-situ spectroscopic monitoring (ReactIR) to detect transient species. Compare results with computational mechanistic studies to refine reaction pathways .
Q. What theoretical frameworks guide the study of this compound’s role in supramolecular chemistry?
- Methodological Answer : Leverage host-guest chemistry principles to investigate its potential as a ligand or building block for metal-organic frameworks (MOFs). Analyze steric and electronic compatibility with transition metals (e.g., Pd, Cu) using frontier molecular orbital (FMO) theory. Experimental validation via titration calorimetry (ITC) or X-ray crystallography confirms binding affinities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
